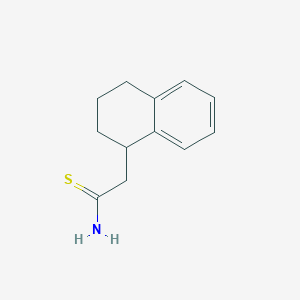
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is an organic compound with the molecular formula C12H15NS It is a derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethanethioamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrogenated form of naphthalene with similar structural features.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol: A related compound with an alcohol group instead of a thioamide group.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and development .
Biological Activity
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.
- Molecular Formula : C12H15NS
- Molecular Weight : 205.32 g/mol
- CAS Number : 1344968-64-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its cytotoxic properties and potential therapeutic applications.
Cytotoxicity Studies
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : A study involving thiosemicarbazone derivatives showed that related compounds demonstrated cytotoxicity towards murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes. The compounds were noted for their ability to interfere with nucleic acid and protein biosynthesis, suggesting a mechanism of action that could be relevant for anticancer therapies .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis : This compound may disrupt the synthesis of DNA and RNA in cancer cells.
- Alteration of Redox Potential : It has been suggested that the compound could affect the redox state within cells, leading to increased oxidative stress and subsequent cell death in malignant cells .
Study on Thiosemicarbazones
A significant study focused on thiosemicarbazone derivatives revealed that compounds similar to this compound exhibited notable antitumor activity. The study reported:
- Cell Line Testing : Various human tumor cell lines were tested for sensitivity to these compounds. The results indicated that some derivatives showed higher cytotoxicity compared to established chemotherapeutic agents like melphalan .
Data Table: Summary of Biological Activity
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide |
InChI |
InChI=1S/C12H15NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H2,13,14) |
InChI Key |
CWWMACAZJXYBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















